Ethyl 4-[(4-chlorobutanoyl)amino]benzoate

Lipophilicity ADME Drug Design

Select Ethyl 4-[(4-chlorobutanoyl)amino]benzoate (CAS 139348-98-4) for its unique combination of a 4-chlorobutanamido electrophile and ethyl ester, delivering optimal clogP (~3.14) for bioavailability studies. This bifunctional intermediate enables convergent synthesis of renin inhibitors, reducing steps and improving yields. The terminal chloride allows selective cysteine conjugation, while the ester hydrolyzes to a free acid for bioconjugation, making it a superior choice for heterobifunctional linker construction.

Molecular Formula C13H16ClNO3
Molecular Weight 269.73
CAS No. 139348-98-4
Cat. No. B2923440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-chlorobutanoyl)amino]benzoate
CAS139348-98-4
Molecular FormulaC13H16ClNO3
Molecular Weight269.73
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCl
InChIInChI=1S/C13H16ClNO3/c1-2-18-13(17)10-5-7-11(8-6-10)15-12(16)4-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,16)
InChIKeyKCYYQGITAGONAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-[(4-chlorobutanoyl)amino]benzoate (CAS 139348-98-4): Procurement and Differentiation Guide


Ethyl 4-[(4-chlorobutanoyl)amino]benzoate (CAS 139348-98-4) is a synthetic, small-molecule organic compound consisting of a para-aminobenzoic acid (PABA) ethyl ester core acylated with a 4-chlorobutanoyl group . It is primarily employed as a lipophilic, bifunctional synthetic intermediate in medicinal chemistry and chemical biology, with a molecular formula of C13H16ClNO3 and a molecular weight of 269.72 g/mol . The compound's structure—featuring a reactive terminal alkyl chloride and an ester moiety—facilitates its use in the construction of more complex molecular architectures, particularly for introducing specific chemical handles or modulating physicochemical properties .

Why Generic Substitution Fails for Ethyl 4-[(4-chlorobutanoyl)amino]benzoate in R&D


A direct one-for-one substitution of ethyl 4-[(4-chlorobutanoyl)amino]benzoate with a closely related analog is not generally feasible in a research or development context without re-optimization. The compound's utility is defined by the precise combination of its ethyl ester and 4-chlorobutanamido functional groups, which govern its reactivity, lipophilicity, and pharmacokinetic profile if used in a prodrug strategy . While analogs like the methyl, propyl, or butyl esters may share the same core scaffold, they exhibit different physicochemical properties, such as altered LogP values and metabolic stability, which can significantly impact a compound's behavior in biological assays or its reactivity in subsequent chemical transformations . Therefore, selecting this specific compound is a deliberate choice based on its unique functional group arrangement and the quantitative attributes detailed below.

Quantitative Evidence Guide: Differentiating Ethyl 4-[(4-chlorobutanoyl)amino]benzoate from Analogs


Predicted Lipophilicity (clogP) Comparison Against Methyl, Propyl, and Butyl Ester Analogs

Ethyl 4-[(4-chlorobutanoyl)amino]benzoate exhibits a predicted partition coefficient (clogP) of 3.14, placing it in an optimal lipophilicity range for oral absorption and passive membrane permeability according to Lipinski's Rule of Five . This value is directly compared to its methyl ester analog (clogP ~2.5), propyl ester analog (clogP ~3.8), and butyl ester analog (clogP ~4.2) . The ethyl ester provides a balanced lipophilicity profile that is often preferred for balancing solubility and permeability in prodrug design, whereas the methyl ester may be too polar and the butyl ester too lipophilic, potentially leading to poor solubility or increased metabolic liability.

Lipophilicity ADME Drug Design Prodrug Strategy

Retrosynthetic Utility: Differentiation by Alkyl Ester Sterics and Stability

The ethyl ester group in ethyl 4-[(4-chlorobutanoyl)amino]benzoate serves as a carboxyl protecting group that is stable under the acylation conditions used to install the 4-chlorobutanoyl moiety but can be selectively removed under basic hydrolysis conditions without affecting the amide bond [1]. This is a key differentiating feature from the tert-butyl ester analog, which requires acidic conditions for deprotection and may be incompatible with acid-sensitive substrates or subsequent reactions. In contrast, the methyl ester analog is also stable to base but may be more prone to nucleophilic attack due to reduced steric hindrance .

Synthetic Chemistry Protecting Group Strategy Intermediate Stability

Role as a Defined Synthetic Intermediate in Patent Literature

Ethyl 4-[(4-chlorobutanoyl)amino]benzoate and its structural analogs are explicitly claimed as key intermediates in patents describing the synthesis of renin inhibitors and other bioactive molecules [1]. The 4-chlorobutanamido moiety is a specific structural feature that is retained in the final pharmaceutical agent, highlighting its importance beyond a simple protecting group. This contrasts with generic acylating agents that would not confer the same biological activity. The specific use of this scaffold in a patented synthetic route provides a verifiable, procurement-driven reason for its selection over other in-class compounds that lack such established utility [2].

Pharmaceutical Intermediate Patent Analysis Renin Inhibitors

Optimal Research and Procurement Scenarios for Ethyl 4-[(4-chlorobutanoyl)amino]benzoate


Prodrug Design and ADME Optimization Studies

The balanced lipophilicity of the ethyl ester (clogP ~3.14) makes this compound a superior candidate for designing ester-based prodrugs of 4-[(4-chlorobutanoyl)amino]benzoic acid . Its use in early ADME studies allows researchers to evaluate the impact of a moderately lipophilic ester on membrane permeability and oral bioavailability, providing a quantifiable advantage over less optimal methyl or butyl analogs .

Multi-Step Synthesis of Renin Inhibitors and Related Bioactive Molecules

This compound is procured specifically for use as a building block in the synthesis of complex molecules, particularly renin inhibitors, as documented in patent literature . Its dual functionality—a protected carboxylic acid and a reactive chloroalkyl chain—enables a convergent synthetic approach that is more efficient than linear strategies, thereby reducing overall step count and improving process yield .

Chemical Biology Tool for Protein Labeling and Bifunctional Linker Construction

The terminal alkyl chloride serves as a mild electrophile for selective conjugation to nucleophilic residues (e.g., cysteine thiols) under controlled conditions, while the ethyl ester can be subsequently hydrolyzed to reveal a free carboxylic acid for further bioconjugation or surface attachment . This positions the compound as a versatile precursor for generating heterobifunctional linkers, distinguishing it from simpler alkyl halides that lack a second, orthogonal reactive handle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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